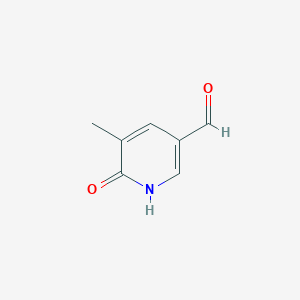
6-Hydroxy-5-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-methylnicotinaldehyde is a chemical compound with the molecular formula C7H7NO2 . It is also known by other names such as 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxaldehyde and 1,6-Dihydro-5-methyl-6-oxo-3-pyridinecarboxaldehyde . The compound appears as a colorless to yellow to yellow-brown sticky oil to solid or liquid .
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-5-methylnicotinaldehyde includes a total of 17 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 1 Pyridine .Aplicaciones Científicas De Investigación
6-Methylnicotine
Specific Scientific Field
Application Summary
6-Methylnicotine is a nicotine analog that has been identified for its potential in recreational use and pharmaceutical applications such as smoking cessation and treatment of central nervous system disorders like Parkinson’s, Tourette’s, ADHD .
Methods of Application
6-Methylnicotine was analyzed in both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .
Results or Outcomes
The aerosol transfer efficiency of 6-methylnicotine was found to be similar to that of nicotine. Regulatory in vitro toxicology testing demonstrated 6-methylnicotinaldehyde salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation .
6-Hydroxy-L-nicotine
Specific Scientific Field
Application Summary
6-Hydroxy-L-nicotine (6HLN) is a bacterial nicotine derivative that has been studied for its impact on memory, oxidative stress, and the activity of the cholinergic system in the brain .
Methods of Application
The methods of application for 6HLN are not explicitly mentioned in the available literature .
Results or Outcomes
The review focuses on experimental studies supporting nicotine catabolism in bacteria, and the chemical and pharmacological activities of nicotine and its metabolite 6HLN .
Safety And Hazards
Propiedades
IUPAC Name |
5-methyl-6-oxo-1H-pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)3-8-7(5)10/h2-4H,1H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSDICQRAWACOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-methylnicotinaldehyde | |
CAS RN |
1289194-02-0 |
Source


|
| Record name | 6-hydroxy-5-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

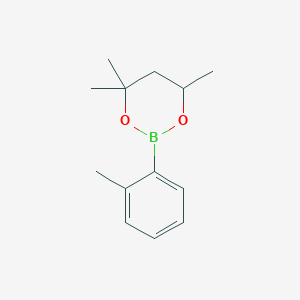

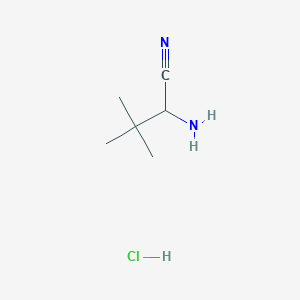
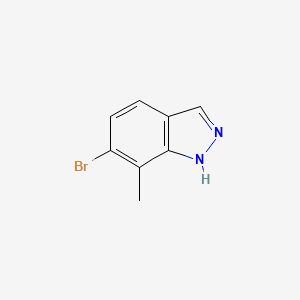
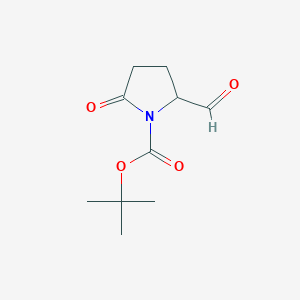
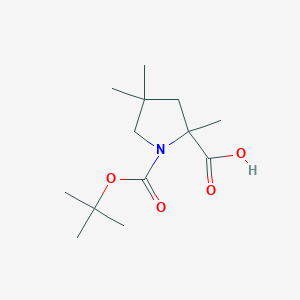

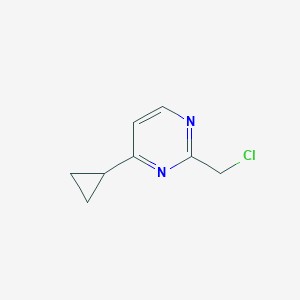
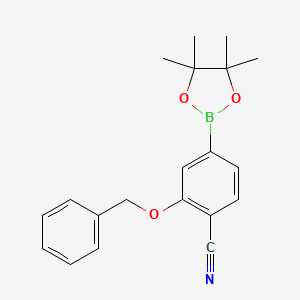

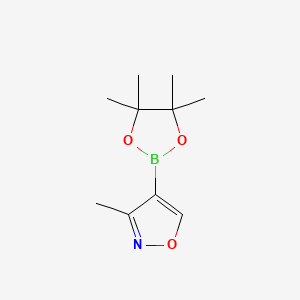

![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)
